molecular formula C11F16 B12109763 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene

Cat. No.: B12109763
M. Wt: 436.09 g/mol
InChI Key: DQVZIZAHJQQOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound Its molecular formula is C7F11, and it is characterized by the presence of five trifluoromethyl groups and one fluorine atom attached to a benzene ring

Preparation Methods

Chemical Reactions Analysis

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can influence the compound’s binding affinity and reactivity with other molecules. The pathways involved include radical trifluoromethylation, where the trifluoromethyl groups play a crucial role in stabilizing radical intermediates .

Comparison with Similar Compounds

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high degree of fluorination, which imparts exceptional stability and reactivity compared to its less fluorinated counterparts.

Biological Activity

1-Fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene is a highly fluorinated aromatic compound characterized by a molecular formula of C7F11. Its unique structure, featuring five trifluoromethyl groups and one fluorine atom on a benzene ring, grants it distinctive chemical properties that influence its biological activity. This article explores the biological implications of this compound, including its mechanism of action, potential applications in drug development, and relevant case studies.

The compound's high degree of fluorination contributes to its stability and lipophilicity, which are critical factors for biological interactions. The electronegative fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and interactions with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with cellular components through several mechanisms:

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the presence of highly electronegative trifluoromethyl groups. This property can be harnessed in designing molecules that target specific biomolecules.
  • Radical Formation : The trifluoromethyl groups stabilize radical intermediates, which may play a role in various biochemical pathways. This stabilization can enhance the compound's reactivity in biological systems.
  • Fluorescence Properties : The compound exhibits unique photochemical properties that can be utilized in imaging techniques within biological research.

Biological Applications

The potential applications of this compound in biology and medicine include:

  • Drug Development : Its fluorinated nature enhances metabolic stability and bioavailability of drug candidates. Fluorinated compounds are often more resistant to enzymatic degradation.
  • Chemical Probes : The compound can serve as a building block for synthesizing novel fluorinated probes for studying biological processes.

Case Studies

Several studies have highlighted the biological relevance of fluorinated compounds similar to this compound:

  • Functionalized Pentakis(trifluoromethyl)phenyl Derivatives : Research has demonstrated that derivatives of pentakis(trifluoromethyl)phenyl can act as stable carbenes and superacids. These derivatives exhibit unique reactivity profiles that could be exploited in medicinal chemistry .
  • Microwave-Assisted Derivatization : A study reported the successful derivatization of amino acids using fluorinated reagents like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (FNBT), demonstrating how fluorinated compounds can enhance reaction efficiency and product yields .
  • Fluorine Chemistry in Therapeutics : The incorporation of fluorine into organic molecules has been shown to significantly alter their physicochemical properties, making them suitable for therapeutic applications .

Comparative Analysis

To understand the uniqueness of this compound relative to other similar compounds, the following table summarizes key characteristics:

Compound NameMolecular FormulaNumber of Trifluoromethyl GroupsNotable Biological Activity
This compoundC7F115Potential drug candidate with enhanced stability
1-Fluoro-3-(trifluoromethyl)benzeneC7H4F41Lower metabolic stability compared to pentakis derivative
1,2,3-Pentafluoro-6-(trifluoromethyl)benzeneC7F85Similar stability; used in materials science

Properties

IUPAC Name

1-fluoro-2,3,4,5,6-pentakis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11F16/c12-6-4(10(22,23)24)2(8(16,17)18)1(7(13,14)15)3(9(19,20)21)5(6)11(25,26)27
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVZIZAHJQQOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)F)C(F)(F)F)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11F16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.